Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)octanoate
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Overview
Description
Preparation Methods
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)octanoate involves several steps. The final step is an alkylation reaction where a secondary amine is combined with a lipid bromo ester . The general synthetic route can be summarized as follows:
Esterification: The initial step involves the esterification of octanoic acid with a suitable alcohol.
Alkylation: The secondary amine is then alkylated with a lipid bromo ester to form the final product.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)octanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It plays a crucial role in the development of mRNA-based vaccines, including those for COVID-19.
Industry: The compound is used in the formulation of various pharmaceutical products and research reagents.
Mechanism of Action
The primary mechanism of action for Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)octanoate involves its role in lipid nanoparticles. These nanoparticles protect mRNA molecules and facilitate their delivery into cells by triggering receptor-mediated endocytosis . Once inside the cell, the mRNA is released into the cytoplasm, where it is translated into the target protein .
Comparison with Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino)octanoate can be compared with other similar compounds used in lipid nanoparticles, such as:
ALC-0315: Another lipid used in mRNA vaccine formulations.
Distearoylphosphatidylcholine (DSPC): A phospholipid used in lipid nanoparticles.
DMG-PEG 2000: A PEGylated lipid that helps stabilize lipid nanoparticles.
The uniqueness of this compound lies in its specific structure, which provides optimal properties for mRNA delivery, including stability and efficient cellular uptake .
Properties
Molecular Formula |
C44H87NO5 |
---|---|
Molecular Weight |
710.2 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-undecan-3-yloxyhexyl)amino]octanoate |
InChI |
InChI=1S/C44H87NO5/c1-5-9-12-15-19-25-32-41(8-4)49-43(47)36-29-24-31-38-45(39-40-46)37-30-23-18-22-28-35-44(48)50-42(33-26-20-16-13-10-6-2)34-27-21-17-14-11-7-3/h41-42,46H,5-40H2,1-4H3 |
InChI Key |
OFKZNNZLTIRWMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC)OC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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